molecular formula C14H14N2O4 B11730690 Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate

Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate

Cat. No.: B11730690
M. Wt: 274.27 g/mol
InChI Key: RFCOOHJJRXUQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a chemical compound with the molecular formula C14H14N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and an oxobutenoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different oxo compounds from oxidation .

Scientific Research Applications

Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its cyano group and methoxyphenyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
  • Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
  • Ethyl 3-cyano-3-(4-bromophenyl)-2-oxopropanoate

Uniqueness

Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3

InChI Key

RFCOOHJJRXUQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.